molecular formula C23H20F2N2O4 B1674628 Garenoxacin CAS No. 194804-75-6

Garenoxacin

Cat. No. B1674628
M. Wt: 426.4 g/mol
InChI Key: NJDRXTDGYFKORP-LLVKDONJSA-N
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Description

Garenoxacin is a quinolone antibiotic that is being investigated for the treatment of gram-positive and gram-negative bacterial infections . It is used to treat respiratory tract infections such as pharyngitis, sinusitis, tonsillitis, pneumonia, bronchitis, etc., caused by susceptible strains of bacteria .


Molecular Structure Analysis

Garenoxacin has a molecular formula of C23H20F2N2O4 and an average molecular weight of 426.42 . It is a small molecule and its structure includes a quinolone ring .


Chemical Reactions Analysis

Garenoxacin has been studied for its reactivity with technetium-99m (99mTc) in the presence of different concentrations of Garenoxacin, sodium pertechnetate (Na99mTcO4), and stannous chloride dihydrate (SnCl2·2H2O) at different pH levels .

Scientific Research Applications

1. Treatment of Mixed Species Bacterial Pneumonia

  • Application Summary: Garenoxacin (GRNX) has been studied for its in vivo antimicrobial activity against Streptococcus pneumoniae and Parvimonas micra in a murine model of mixed species bacterial pneumonia .
  • Methods of Application: The study used a murine pneumonia mixed-infection model. Antimicrobial activity was calculated as the change in bacterial count in the lungs (Δlog10 CFU/mL) of mice after 24 hours of treatment compared with the count in pretreated animals .
  • Results: GRNX showed significantly higher in vivo antimicrobial activity against S. pneumoniae than Levofloxacin (LVFX). GRNX displayed about 2-fold more potent activity against P. micra than LVFX . These results suggest that GRNX is preferable for the treatment of mixed species bacterial CAP .

2. Treatment of Respiratory Tract Infections

  • Application Summary: Garenoxacin has shown excellent antimicrobial activity against a wide range of clinically important microorganisms, including some atypical pathogens such as Mycobacterium, Mycoplasma, and Chlamydia .
  • Methods of Application: The study compared the antimicrobial activity of garenoxacin with that of other antimicrobial agents by susceptibility and time–kill testing against Staphylococcus aureus, Streptococcus pyogenes, and respiratory pathogens .
  • Results: Garenoxacin yielded the lowest MIC values against all pneumococci (MIC 90 0.12 mg/L) irrespective of macrolide resistance. Excellent activity was also shown against Haemophilus influenzae (MIC 90 ≤ 0.03 mg/L) and Moraxella catarrhalis (MIC 90 ≤ 0.03 mg/L). Ninety percent of S. pyogenes were inhibited at garenoxacin concentrations equal to 0.25 mg/L, its activity not being influenced by macrolide susceptibility .

3. Comparative Activity Against Various Bacterial Strains

  • Application Summary: Garenoxacin has been compared with other antimicrobial agents for its activity against Staphylococcus aureus, Streptococcus pyogenes, and various respiratory pathogens .
  • Methods of Application: The study tested 200 bacterial strains. The antimicrobial activity of garenoxacin was compared with that of other antimicrobial agents by susceptibility and time–kill testing .
  • Results: Garenoxacin yielded the lowest MIC values against all pneumococci (MIC 90 0.12 mg/L) irrespective of macrolide resistance. Excellent activity was also shown against Haemophilus influenzae (MIC 90 ≤ 0.03 mg/L) and Moraxella catarrhalis (MIC 90 ≤ 0.03 mg/L). Ninety percent of S. pyogenes were inhibited at garenoxacin concentrations equal to 0.25 mg/L .

4. Pharmacokinetics and Pharmacodynamics in Respiratory Tract Infections

  • Application Summary: Garenoxacin’s population pharmacokinetics and exposure-response relationships for safety and antimicrobial activity were assessed in patients with community-acquired respiratory tract infections .
  • Methods of Application: Data were obtained from three phase II clinical trials of garenoxacin administered orally as 400 mg once daily for 5 to 10 days for the treatment of community-acquired pneumonia, acute exacerbation of chronic bronchitis, and sinusitis .
  • Results: Garenoxacin pharmacokinetics were described by a one-compartment model with first-order absorption and elimination. Clearance was dependent on creatinine clearance, ideal body weight, age, obesity, and concomitant use of pseudoephedrine .

Safety And Hazards

Garenoxacin is considered toxic and contains a pharmaceutically active ingredient . It has been associated with QT-interval prolongation and syncopal attacks during treatment . It is recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDRXTDGYFKORP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

223652-82-2 (mesylate salt), 223652-90-2 (mesylate salt/solvate)
Record name Garenoxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30173135
Record name Garenoxacin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Garenoxacin

CAS RN

194804-75-6
Record name Garenoxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194804-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Garenoxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Garenoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06160
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Garenoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GARENOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V72H9867WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In 4 ml of ethanol was suspended 1.00 g of ethyl (-)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-2-tritylisoindolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate, followed by adding thereto 0.26 ml of 6N hydrochloric acid, and the resulting mixture was stirred at room temperature for 30 minutes. The reaction mixture was filtered, after which 0.75 ml of a 5N aqueous sodium hydroxide solution was added to the filtrate and the resulting mixture was stirred at room temperature for 1 hour. To the reaction mixture was added 16 ml of water, followed by filtration. Carbon dioxide was bubbled into the filtrate and the crystals were collected by filtration to obtain 0.56 g of light-yellow (-)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-isoindolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
Name
ethyl (-)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-2-tritylisoindolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Garenoxacin
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Garenoxacin
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Garenoxacin
Reactant of Route 6
Garenoxacin

Citations

For This Compound
3,280
Citations
H Takagi, K Tanaka, H Tsuda, H Kobayashi - International journal of …, 2008 - Elsevier
Garenoxacin mesylate hydrate (GRN) is a novel oral des-fluoro(6) quinolone with potent antimicrobial activity against common respiratory pathogens, including resistant strains. It has …
Number of citations: 41 www.sciencedirect.com
D Ince, X Zhang, LC Silver… - Antimicrobial agents and …, 2002 - Am Soc Microbiol
We determined the target enzyme interactions of garenoxacin (BMS-284756, T-3811ME), a novel desfluoroquinolone, in Staphylococcus aureus by genetic and biochemical studies. …
Number of citations: 96 journals.asm.org
DA Gajjar, A Bello, Z Ge, L Christopher… - Antimicrobial agents …, 2003 - Am Soc Microbiol
… garenoxacin by validated liquid chromatography with dual mass spectrometry, and plasma garenoxacin … The effects of garenoxacin on Helicobacter pylori, psychometric test performance…
Number of citations: 80 journals.asm.org
KB Waites, DM Crabb, X Bing… - Antimicrobial agents and …, 2003 - Am Soc Microbiol
… We present here the results of the largest evaluation to date of garenoxacin against mycoplasmas and ureaplasmas obtained from humans, comparing the MIC of garenoxacin with …
Number of citations: 115 journals.asm.org
DW Hecht, JR Osmolski - Antimicrobial agents and chemotherapy, 2003 - Am Soc Microbiol
… Isolates were tested by agar dilution against garenoxacin (BMS-284756, T-3811 ME), … Among the fluoroquinolones, garenoxacin and trovafloxacin had an MIC at which 90% of …
Number of citations: 29 journals.asm.org
M Ito, Y Maruyama, S Murono, N Wakisaka, S Kondo… - Auris Nasus …, 2012 - Elsevier
… Garenoxacin administration … garenoxacin is a highly effective and safe antimicrobial agent in the treatment of community-acquired upper respiratory infections. Additionally, garenoxacin …
Number of citations: 3 www.sciencedirect.com
KJ Christiansen, JM Bell, JD Turnidge… - Antimicrobial agents …, 2004 - Am Soc Microbiol
… for susceptibility to six fluoroquinolones including garenoxacin. Garenoxacin was four- to … Garenoxacin was more active against gram-positive species than all other fluoroquinolones …
Number of citations: 46 journals.asm.org
T Nakamura, H Fukuda, Y Morita, K Soumi… - The Journal of …, 2003 - jstage.jst.go.jp
… garenoxacin, ciprofloxacin and norfloxacin at up to 60 mg/kg. In an in vitro study using rat brain synaptic membrane, garenoxacin … In conclusion, the effects of garenoxacin on CNS were …
Number of citations: 19 www.jstage.jst.go.jp
A Nagai, M Miyazaki, T Morita, S Furubo… - The Journal of …, 2002 - jstage.jst.go.jp
… We evaluated the articular toxicity of garenoxacin compared to ciprofloxacin and norfloxacin… 30 mg/ kg garenoxacin group. One animal from the 60 mg/kg garenoxacin group developed …
Number of citations: 37 www.jstage.jst.go.jp
X Zhao, W Eisner, N Perl-Rosenthal… - Antimicrobial agents …, 2003 - Am Soc Microbiol
… the MPC of garenoxacin to determine if this in vitro parameter would be below garenoxacin … For ciprofloxacin-susceptible isolates, garenoxacin concentrations reported in the published …
Number of citations: 85 journals.asm.org

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